1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by its unique molecular structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is classified under the category of pyrrolidine derivatives, which are five-membered ring compounds containing nitrogen.
The compound is derived from pyrrolidine, a cyclic amine, and features a carboxylic acid functional group. It belongs to the broader class of compounds known as carboxylic acids and specifically falls under the category of oxopyrrolidine carboxylic acids. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
The synthesis of 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods, primarily involving the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common synthetic route includes:
1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant in organic synthesis for generating more complex molecules.
The mechanism of action for 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid largely depends on its interactions within biological systems. While specific mechanisms are yet to be fully elucidated, potential pathways include:
Research into its pharmacological properties is ongoing to determine its efficacy in therapeutic applications.
1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibits several notable physical properties:
The chemical properties include:
1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a structurally specialized heterocyclic compound gaining recognition in pharmaceutical and synthetic chemistry. Characterized by its fusion of a substituted benzyl moiety with a 5-oxopyrrolidine-3-carboxylic acid scaffold, this molecule serves as a versatile precursor for neuroactive and metabolically targeted agents. Its emergence reflects a broader scientific interest in modified proline derivatives as biologically active scaffolds, particularly for central nervous system (CNS) and metabolic disorders. Contemporary research focuses on leveraging its unique physicochemical profile—including balanced lipophilicity and hydrogen-bonding capacity—to develop novel therapeutic entities targeting underaddressed disease pathways.
The systematic IUPAC name 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid precisely defines its molecular architecture. The parent heterocycle is classified as a γ-lactam (2-pyrrolidone), specifically a 5-oxopyrrolidine, indicating a cyclic amide with a ketone at the 5-position (adjacent to the nitrogen). The carboxylic acid at the 3-position confers acidic character, while the 3-methylbenzyl group at N1 constitutes an aromatic substituent. Alternative nomenclature includes 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid and the non-systematic name 1-(3-Methylbenzyl)-5-oxoproline observed in commercial catalogs [9]. Its molecular formula is C₁₃H₁₅NO₃ (molecular weight: 233.26 g/mol), confirmed via multiple chemical databases [1] [9].
Structurally, the compound belongs to the N-substituted-5-oxoproline family, distinct from simpler analogues like 5-oxopyrrolidine-3-carboxylic acid (C₅H₇NO₃) [5] or 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C₆H₉NO₃) [7]. The 3-methylbenzyl group enhances lipophilicity compared to smaller alkyl or hydrogen substituents, influencing biomembrane permeability. Key structural features include:
Table 1: Structural Comparison of Related 5-Oxopyrrolidine Derivatives
Compound Name | Molecular Formula | Substituent at N1 | Key Structural Differences |
---|---|---|---|
5-Oxopyrrolidine-3-carboxylic acid | C₅H₇NO₃ | Hydrogen | Lacks aromatic N-substitution; higher polarity |
1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | Methyl | Aliphatic N-substituent; lower molecular weight |
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₃ | 3,5-Dimethylphenyl | Bulky disubstituted aryl; increased steric hindrance [6] |
1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₃ | 3-Methylbenzyl | Monosubstituted arylalkyl; balanced lipophilicity [1] [9] |
The 3-methylbenzyl group differentiates this compound from close analogues like 1-(3,5-dimethylphenyl) variants [6] or esterified derivatives such as methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate [2]. This specific substitution pattern optimizes steric and electronic properties for target engagement in neurological applications.
1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid entered scientific literature primarily as a specialized synthetic intermediate during the early 2000s. Its initial accessibility was limited, classified among "rare and unique chemicals" in early-discovery research collections [9]. Early applications centered on its role as a conformationally constrained proline analogue, exploiting the proline-like pyrrolidine ring to influence peptide backbone geometry or receptor interactions.
Significant interest emerged through Structure-Activity Relationship (SAR) explorations of N1-substituted 5-oxoproline derivatives. Research into neuropharmacological agents, particularly GPCR modulators, highlighted the importance of the benzyl substitution pattern. Studies on relaxin-3 receptor (RXFP3) antagonists revealed that small changes in the N1-arylalkyl group profoundly impacted potency and blood-brain barrier penetration. For example, the shift from simple benzyl [2] to meta-methylbenzyl was strategically explored to optimize clog P and target engagement [8].
Synthetic routes evolved alongside its pharmacological interest. Initial laboratory-scale preparations relied on:
Industrial-scale production later incorporated continuous flow reactors for improved yield and purity control, particularly for cyclization steps . The compound’s status transitioned from a chemical curiosity to a validated scaffold upon its identification within high-throughput screening (HTS) libraries targeting neurological and metabolic disorders.
Table 2: Evolution of Synthetic Approaches for 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid
Synthetic Era | Primary Method | Key Reagents/Conditions | Yield & Limitations |
---|---|---|---|
Early Discovery (2000s) | Cyclization in batch reactors | Acetic acid solvent, aromatic amines, reflux | Moderate yields (40-60%); purity challenges |
Modern Optimization (2010s+) | Continuous flow cyclization | Catalytic systems, controlled T/P parameters | Higher yields (70-88%); improved reproducibility |
Late-Stage Diversification | Coupling of pre-formed oxoproline cores | TCFH/NMI activation, 3-methylbenzylamines [8] | Enables chiral purity control; scalable to multigram |
The therapeutic significance of 1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid stems from its structural congruence with bioactive pyrrolidine derivatives targeting CNS receptors. Its most promising application lies in the development of relaxin-3 receptor (RXFP3) antagonists. RXFP3 is a GPCR implicated in stress responses, appetite regulation, and addictive behaviors [8]. Small molecule antagonists derived from this scaffold, such as the research compound RLX-33, demonstrate efficacy in modulating these pathways:
Appetite Suppression & Metabolic Management: RLX-33 analogues significantly inhibited relaxin-3-stimulated food intake in rodent models following intraperitoneal administration. This positions 1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid as a critical precursor for anti-obesity therapeutics, particularly for antipsychotic-induced weight gain and metabolic syndrome linked to relaxin-3 dysregulation [8]. Human genetic studies corroborate this potential, associating RXFP3 polymorphisms with obesity, hypercholesterolemia, and diabetes.
Addiction Therapy: RXFP3 antagonism attenuates stress-induced alcohol seeking and self-administration in preclinical models. Scaffolds featuring the 3-methylbenzyl-5-oxoproline core show promise in disrupting reward pathways implicated in alcohol use disorder without affecting natural reward processing (e.g., sucrose seeking) [8].
Neurological Disorders: Beyond metabolic functions, RXFP3 modulates stress responses and anxiety-like behaviors. Antagonists may offer novel mechanisms for anxiety and depression treatment, particularly where stress is a precipitating factor.
The 3-methylbenzyl substitution is pharmacologically strategic:
Table 3: Therapeutic Indications Linked to 1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Derived Scaffolds
Therapeutic Area | Molecular Target | Observed Bioactivity | Mechanistic Rationale |
---|---|---|---|
Obesity/Metabolic Syndrome | RXFP3 receptor | Inhibition of relaxin-3-induced food intake | Blocks orexigenic signaling in hypothalamic nuclei [8] |
Alcohol Use Disorder | RXFP3 receptor | Attenuation of stress-induced alcohol seeking | Modulates extended amygdala reward pathways [8] |
Diabetes (Comorbidity Management) | RXFP3 receptor | Improvement of glucose tolerance | Downstream modulation of insulin signaling pathways |
Anxiety Disorders | RXFP3 receptor | Reduction of stress reactivity (preclinical) | Antagonism of corticotropin-releasing factor interactions |
Ongoing research explores hybrid molecules where this core is conjugated with peptides or other small molecules to enhance selectivity for related receptors (e.g., RXFP1, RXFP4) [8]. As a building block, its value extends beyond direct bioactivity to enabling the synthesis of complex molecules with tailored neurological and metabolic effects. The compound exemplifies the medicinal chemistry strategy of leveraging modular heterocyclic cores to address multifaceted disease pathways.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: